3-(4-fluorobenzyl)azetidine
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Overview
Description
3-(4-fluorobenzyl)azetidine is a heterocyclic organic compound characterized by a four-membered ring containing nitrogen and carbon atomsIt is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective routes. These methods may include the use of microwave irradiation and solid support catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-(4-fluorobenzyl)azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical transformations and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-fluorobenzyl)azetidine include:
Azetidine: A four-membered nitrogen-containing ring without the fluorophenyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern with the 4-fluorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Fluorobenzyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
- Chemical Formula : C10H12FN
- Molecular Weight : 167.21 g/mol
- CAS Number : 937621-44-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate azetidine precursors under controlled conditions. The following general scheme outlines the synthetic pathway:
-
Reagents :
- 4-Fluorobenzylamine
- Azetidine precursor
- Base (e.g., DBU)
- Solvent (e.g., acetonitrile)
-
Conditions :
- Temperature: 60-80 °C
- Time: 4-12 hours
- Yield : Typically ranges from 60% to 75% depending on the specific conditions used.
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit antimicrobial activity. A study evaluating various azetidine compounds, including this compound, demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Apoptosis induction |
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Activity
- Objective : To evaluate the antibacterial efficacy of various azetidine derivatives.
- Findings : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : The compound's structural features contribute to its effectiveness as an antimicrobial agent.
-
Assessment of Anticancer Properties
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- : These results support further exploration into its potential as an anticancer drug.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as MAO.
- Receptor Binding : It could also bind to receptors influencing cell signaling pathways associated with apoptosis and proliferation.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJLHUZUSQKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588373 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-44-8 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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